(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid
Description
This compound is a Boc-protected amino acid featuring a chiral (2S)-configuration, a 3,3-difluoro-substituted carbon, and a phenyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enabling its use in peptide synthesis and drug discovery.
Properties
CAS No. |
2349980-60-3 |
|---|---|
Molecular Formula |
C14H17F2NO4 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(2S)-3,3-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-13(2,3)21-12(20)17-10(11(18)19)14(15,16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1 |
InChI Key |
MRQJRQRMAWZNTO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C1=CC=CC=C1)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C1=CC=CC=C1)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and difluoromethylated reagents.
Formation of the Intermediate: The phenylacetic acid is first converted into an intermediate compound through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the Boc Group: The intermediate is then reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to introduce the Boc protecting group.
Final Steps: The final product is obtained by coupling the Boc-protected intermediate with the difluoromethylated reagent under specific conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing automated purification systems to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it into a difluoromethylene or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce difluoromethylene compounds. Substitution reactions can result in a variety of amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a building block in the synthesis of biologically active molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties. The incorporation of difluorophenyl groups is known to increase metabolic stability and lipophilicity, which are desirable traits in drug candidates.
Case Study: Synthesis of Peptide Derivatives
Research has demonstrated that derivatives of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid can be utilized in the synthesis of peptide analogs that exhibit improved binding affinities for target proteins involved in various diseases. For example, modifications to the amino acid sequence using this compound have led to peptides with enhanced antitumor activity.
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. Its ability to mimic natural substrates makes it a candidate for inhibiting enzymes involved in metabolic pathways.
Case Study: Inhibition of Proteases
In studies focused on protease inhibition, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid was shown to effectively inhibit specific proteases that play critical roles in cancer progression. The mechanism of action involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Molecular Interaction Studies
Understanding the molecular interactions of this compound can provide insights into its biological activity. Techniques such as molecular dynamics simulations and surface plasmon resonance assays have been employed to study its binding properties.
Case Study: Interaction with G-Protein-Coupled Receptors (GPCRs)
Recent research has explored the interaction between (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid and various GPCRs. The findings suggest that this compound can serve as a ligand for certain receptors, potentially leading to the development of new therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, while the Boc-protected amino group can be selectively deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences and similarities with analogs:
Biological Activity
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid, commonly referred to as Boc-Difluoro-Phe, is a synthetic amino acid derivative with notable structural characteristics. This compound is part of a broader class of amino acids that exhibit significant biological activities, particularly in the context of drug development and therapeutic applications. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.
Structural Overview
The molecular formula of Boc-Difluoro-Phe is , with a molecular weight of approximately 301.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during chemical transformations.
Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.29 g/mol |
| SMILES | CC(C)(C)OC(=O)NC@@HC(C1=CC=CC=C1)(F)F |
| InChI Key | MRQJRQRMAWZNTO-JTQLQIEISA-N |
Boc-Difluoro-Phe's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes involved in amino acid metabolism and pathways related to cancer metabolism. It has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are critical in the catabolism of branched-chain amino acids (BCAAs). This inhibition can lead to altered metabolic pathways in cancer cells, making it a candidate for further investigation as an anti-cancer agent .
Case Studies and Research Findings
- Inhibition of BCATs :
- Anticancer Potential :
- Pharmacokinetic Properties :
Inhibition Potency Against BCATs
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Boc-Difluoro-Phe | BCAT1 | 1500 |
| Boc-Difluoro-Phe | BCAT2 | 8300 |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 302.11986 | 167.7 |
| [M+Na]+ | 324.10180 | 173.1 |
| [M-H]- | 300.10530 | 162.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
